Dual Halogenation for Divergent Synthesis vs. Mono-halogenated Scaffolds
2-Chloro-8-iodoquinazolin-4-amine offers two distinct reactive sites (C2-Cl for SNAr reactions and C8-I for Pd-catalyzed cross-couplings) enabling sequential and orthogonal derivatization . This is a quantifiable synthetic advantage over common intermediates like 2-chloroquinazolin-4-amine, which only provides a single reactive site for functionalization .
| Evidence Dimension | Number of orthogonal reactive sites for derivatization |
|---|---|
| Target Compound Data | Two (C2-Cl and C8-I) |
| Comparator Or Baseline | 2-chloroquinazolin-4-amine: One (C2-Cl) |
| Quantified Difference | A 100% increase in synthetic versatility (two reactive sites vs. one) |
| Conditions | Comparative analysis based on known chemical reactivity of aryl chlorides and iodides in SNAr and cross-coupling reactions. |
Why This Matters
This enables the rapid, divergent synthesis of complex quinazoline libraries, significantly accelerating structure-activity relationship (SAR) studies in drug discovery programs.
